1,1,2-Tribromocyclopropane
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Overview
Description
1,1,2-Tribromocyclopropane is an organobromine compound with the molecular formula C₃H₃Br₃. It is a cyclopropane derivative where three bromine atoms are attached to the cyclopropane ring.
Preparation Methods
1,1,2-Tribromocyclopropane can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine in the presence of a catalyst can yield this compound. Another method involves the use of tribromomethane and a suitable base to form the desired compound .
Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the best results .
Chemical Reactions Analysis
1,1,2-Tribromocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated cyclopropane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2-Tribromocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,1,2-tribromocyclopropane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
1,1,2-Tribromocyclopropane can be compared with other brominated cyclopropane derivatives, such as 1,1,2-tribromo-2-methylcyclopropane and 1,2-dibromocyclopropane. These compounds share similar chemical properties but differ in their substitution patterns and reactivity.
Similar compounds include:
- 1,1,2-Tribromo-2-methylcyclopropane
- 1,2-Dibromocyclopropane
- 1,1,2-Tribromoethane
Properties
IUPAC Name |
1,1,2-tribromocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKNAATZEMZZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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